7-Methylthieno[3,2-d]pyrimidin-4-ol - 175137-13-0

7-Methylthieno[3,2-d]pyrimidin-4-ol

Catalog Number: EVT-1749836
CAS Number: 175137-13-0
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Solution-phase parallel synthesis: This approach utilizes a key cyclization reaction between a 3-aminothiophene-2-carboxamide and a formamide to form the thienopyrimidine core []. Subsequent modifications, such as substitution reactions and Suzuki coupling reactions, allow for the introduction of diverse substituents at different positions of the core structure.
  • Multi-step synthesis utilizing Appel's salt: This method involves the reaction of methyl 3-aminothiophene-2-carboxylate with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) followed by further transformations to obtain the desired thienopyrimidine derivatives [].
Molecular Structure Analysis

The molecular structure of 7-Methylthieno[3,2-d]pyrimidin-4-ol can be analyzed based on the common structural features observed in related thieno[3,2-d]pyrimidin-4(3H)-one derivatives. The thienopyrimidine core is generally planar, promoting stacking interactions in the solid state []. The presence of the methyl and hydroxyl substituents can influence the compound's conformation and its ability to engage in hydrogen bonding.

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom at position 3 of the thienopyrimidine ring can undergo alkylation reactions, allowing for the introduction of various alkyl groups [, ].
  • Chlorination and Substitution at the 4-position: The 4-position of the thienopyrimidine core can be chlorinated using reagents like phosphorus oxychloride, providing a handle for further substitution reactions with various nucleophiles [, , ].
  • Suzuki coupling reactions: The introduction of aryl or heteroaryl substituents at the 7-position can be achieved through Suzuki coupling reactions using the corresponding boronic acid derivatives [].
Mechanism of Action
  • Inhibition of enzymes: Thienopyrimidine derivatives have demonstrated inhibitory activity against enzymes like phosphodiesterase 7 (PDE7) [, ], human purine nucleoside phosphorylase (PNP) [, ], and aspartic proteases [].
  • Interaction with receptors: Some derivatives have shown affinity for receptors like the corticotropin-releasing hormone type 1 receptor (CRHR1) [].
Applications
  • Medicinal chemistry: This class of compounds holds promise for developing novel therapeutics for a wide range of diseases, including cancer [, ], inflammatory diseases [, , ], and parasitic infections [].

Gamhepathiopine (M1)

  • Relevance: Gamhepathiopine shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The key difference is the presence of a 2-tert-butylamino substituent and the lack of a methyl group at the 7-position in Gamhepathiopine [].

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (8)

    Compound Description: This compound demonstrates antiproliferative activity against several human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer) [].

    Relevance: This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol. The primary structural difference lies in the substitution pattern at the 2- and 4-positions of the thienopyrimidine core [].

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

    Compound Description: This compound exhibits improved potency as a Clostridium difficile inhibitor compared to the initial hit compound, 2-methyl-8-nitroquinazolin-4(3H)-one [].

    Relevance: Compound 6a shares the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The differences lie in the presence of a nitro group at the 7-position and a methyl group at the 2-position in 6a, in contrast to the 7-methyl and 4-hydroxy substituents in the main compound [].

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

    Compound Description: This series of compounds exhibits potent and selective inhibition of phosphodiesterase 7 (PDE7), making them potential candidates for further development [].

    Relevance: These derivatives share the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The primary difference lies in the presence of a cyclopentylamino group at the 2-position and variations in substituents at other positions of the thienopyrimidine core in these derivatives, while the main compound has a methyl group at the 7-position and a hydroxyl group at the 4-position [].

3-Alkyl-2-cyanothieno[3,2-d]pyrimidin-4(3H)-ones (22)

    Compound Description: These compounds were synthesized from a common intermediate, methyl 3-[N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)]-2-thiophencarboxylate (21) [].

    Relevance: These compounds share the thieno[3,2-d]pyrimidin-4(3H)-one core with 7-Methylthieno[3,2-d]pyrimidin-4-ol. The key difference is the presence of a cyano group at the 2-position and an alkyl substituent at the 3-position in these compounds, while the main compound features a methyl group at the 7-position and a hydroxyl group at the 4-position [].

N-Benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine (3j)

    Compound Description: This compound shows selective inhibition of human ecto-nucleoside triphosphate diphosphohydrolase 1 (h-NTPDase1) with an IC50 value of 0.62 ± 0.02 μM [].

    Relevance: Compound 3j is a thieno[3,2-d]pyrimidine derivative, similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol. The main structural variations are the benzyl and methyl substituents on the nitrogen at the 4-position and the phenyl ring at the 7-position in 3j, contrasting the 7-methyl and 4-hydroxy groups in 7-Methylthieno[3,2-d]pyrimidin-4-ol [].

2-Amino-7-(2-deoxy-β-D-erythro-pentofuranosyl)-3H,5H-pyrrolo-[3,2-d]pyrimidin-4-one (2′-Deoxy-9-deazaguanosine)

  • Relevance: While structurally similar to 7-Methylthieno[3,2-d]pyrimidin-4-ol, this compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class. Both compounds share a similar heterocyclic core, but the pyrrolo[3,2-d]pyrimidin-4-one scaffold replaces the thiophene ring in 7-Methylthieno[3,2-d]pyrimidin-4-ol with a pyrrole ring [].

7-Arylthieno[3,2-d]pyrimidin-4-amines

    Compound Description: This library of compounds was designed to explore the structure-activity relationships of kinase inhibitors [].

    Relevance: These compounds belong to the thieno[3,2-d]pyrimidine class, just like 7-Methylthieno[3,2-d]pyrimidin-4-ol. The key difference lies in the presence of an aryl group at the 7-position and an amine group at the 4-position in these derivatives. In contrast, 7-Methylthieno[3,2-d]pyrimidin-4-ol possesses a methyl group at the 7-position and a hydroxyl group at the 4-position [].

2-Amino-3,5-dihydro-7-(3-thienylmethyl)-[6-14C]-4H-pyrrolo[3,2-d]pyrimidin-4-one monohydrochloride ([14C]CI-1000)

    Compound Description: This compound is a potent inhibitor of the enzyme purine nucleoside phosphorylase. Its radiolabeled form, [14C]CI-1000, was synthesized to study its metabolism and distribution [].

Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-ones (PFP-HM 1-7)

    Compound Description: This series of compounds exhibited in vitro antioxidant and in vivo anti-inflammatory activities. Notably, compound PFP-HM2 showed potent antioxidant activity, and several compounds demonstrated significant anti-inflammatory effects [].

    Relevance: While sharing a similar heterocyclic framework with 7-Methylthieno[3,2-d]pyrimidin-4-ol, these compounds belong to the pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one class. They differ from 7-Methylthieno[3,2-d]pyrimidin-4-ol by the presence of a fused pyrido[3′,2′:4,5]furan ring system instead of the thiophene ring [].

3,3′-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate

    Compound Description: This compound consists of two 2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one units connected by a benzene ring. It also includes two ethanol solvent molecules in its crystal structure [].

    Relevance: This compound features two benzofuro[3,2-d]pyrimidin-4(3H)-one units, a structural motif related to 7-Methylthieno[3,2-d]pyrimidin-4-ol. The difference lies in the presence of a fused benzene ring and a propylamino substituent in the benzofuro[3,2-d]pyrimidin-4(3H)-one units, unlike the methyl and hydroxy groups in 7-Methylthieno[3,2-d]pyrimidin-4-ol [].

3-Amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones

    Compound Description: This series of tricyclic compounds is derived from 3-aminothieno[2,3-b]pyridine-2-carboxylate and contains various aliphatic, aromatic, or heteroaromatic substituents at the C(2) position. They were further reacted with different reagents to explore their reactivity [].

11-p-Chlorophenyl-7,8,9,10-tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one (2)

    Compound Description: This compound serves as a key intermediate for synthesizing a series of tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. Various substitutions were introduced at the 4-position of the pyrimidine ring [].

14. 4-Substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives* Compound Description: This series of compounds was synthesized and evaluated for its antitumor activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) [].

Properties

CAS Number

175137-13-0

Product Name

7-Methylthieno[3,2-d]pyrimidin-4-ol

IUPAC Name

7-methyl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C7H6N2OS

Molecular Weight

166.2 g/mol

InChI

InChI=1S/C7H6N2OS/c1-4-2-11-6-5(4)8-3-9-7(6)10/h2-3H,1H3,(H,8,9,10)

InChI Key

KJTYNZWEAIRZHT-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1N=CNC2=O

Canonical SMILES

CC1=CSC2=C1N=CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.